Comparative Lipophilicity: Calculated LogP of N,N-Dibenzyl-N'-ethylhydrazine vs. N,N-Dibenzylhydrazine
N,N-Dibenzyl-N'-ethylhydrazine exhibits a calculated LogP of approximately 3.38, substantially higher than the XLogP3 value of 2.5 computed for the closest commercially prevalent analog, N,N-dibenzylhydrazine [1]. This 0.88 log unit difference represents approximately a 7.6-fold increase in octanol–water partition coefficient, directly translating to markedly different retention behavior in reversed-phase chromatography and altered membrane permeability characteristics. The increase in lipophilicity arises exclusively from the addition of the N'-ethyl substituent, as the aromatic benzyl moieties are identical in both compounds. No head-to-head experimental LogP values for this specific pair have been published; the comparison relies on PubChem-computed XLogP3 for the baseline and PrenDB-computed LogP for the target compound [2].
| Evidence Dimension | Calculated partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 3.38 (PrenDB computational prediction) |
| Comparator Or Baseline | N,N-Dibenzylhydrazine (CAS 5802-60-8), XLogP3 = 2.5 (PubChem 2.2) |
| Quantified Difference | ΔLogP ≈ +0.88 (approx. 7.6× greater lipophilicity) |
| Conditions | Computational prediction (PrenDB method for target; XLogP3 3.0 algorithm for comparator) |
Why This Matters
A 7.6-fold difference in lipophilicity alters retention time, extraction efficiency, and passive membrane diffusion, making each compound optimally suited for different synthetic and biological contexts and precluding one-for-one substitution without re-optimizing conditions.
- [1] PubChem. 1,1-Dibenzylhydrazine – Compound Summary. XLogP3-AA = 2.5. View Source
- [2] PubChem, XLogP3 3.0 Reference. Computational logP methodology documentation. View Source
